molecular formula C12H22N2O2 B140436 Crotetamide CAS No. 6168-76-9

Crotetamide

Cat. No.: B140436
CAS No.: 6168-76-9
M. Wt: 226.32 g/mol
InChI Key: LSAMUAYPDHUBQD-UHFFFAOYSA-N
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Description

Crotetamide is an organooxygen compound and an organonitrogen compound. It is functionally related to an alpha-amino acid.

Properties

IUPAC Name

2-[but-2-enoyl(ethyl)amino]-N,N-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-6-9-11(15)14(8-3)10(7-2)12(16)13(4)5/h6,9-10H,7-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSAMUAYPDHUBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(C)C)N(CC)C(=O)C=CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90863702
Record name N-[1-(Dimethylamino)-1-oxobutan-2-yl]-N-ethylbut-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90863702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6168-76-9
Record name Crotethamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6168-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the behavioral effects of Crotethamide in comparison to its combination with Cropropamide (Prethcamide)?

A: Crotethamide, like its counterpart Cropropamide (both components of Prethcamide), demonstrates an ability to increase motor activity in rats while simultaneously reducing lever-pressing rates in both fixed-ratio (FR) and variable-interval (VI) food-reinforced schedules. [] Both compounds also increase latency times in multiple CRF-discrimination schedules. [] Interestingly, while their effects on locomotor activity and FR/VI behaviors are additive, Crotethamide and Cropropamide exhibit potentiation when influencing latency times in the multiple schedule. [] This suggests a complex interaction between these two compounds.

Q2: Are there any antagonistic effects observed between Crotethamide and Cropropamide?

A: While Crotethamide and Cropropamide demonstrate synergistic effects on certain behaviors, a clear antagonistic relationship emerges in acute toxicity tests. [] This highlights the complexity of their interaction and the importance of considering the combined effects of these compounds.

Q3: What are the metabolic pathways of Crotethamide in humans?

A: Research indicates that Crotethamide, similar to Cropropamide, undergoes demethylation in the [(dimethylamino)-carbonyl]-propyl moiety as part of its metabolic process within the human body. [] This metabolic pathway leads to the formation of specific metabolites, which can be identified and characterized using techniques like gas chromatography-mass spectrometry (GC-MS) from urinary extracts. [] Understanding these metabolic pathways is crucial for assessing the pharmacokinetic profile and potential drug interactions of Crotethamide.

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